(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
Description
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Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-23-12-5-7-13(8-6-12)25(21,22)14-10-19(11-14)17(20)15-4-3-9-18-16(15)24-2/h3-9,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWANQLRMFFIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, identified by its CAS number 1704522-27-9, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.5 g/mol. The structure features an azetidine ring linked to a sulfonyl group and a pyridine moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO4S2 |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1704522-27-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The sulfonyl group is known for its role in enzyme inhibition, while the azetidine ring may facilitate binding to specific receptors or enzymes involved in disease pathways.
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrate structures or by binding to active sites.
- Receptor Interaction : The azetidine and pyridine components may enhance affinity for certain receptors, potentially modulating signaling pathways related to inflammation or cancer.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the sulfonamide derivatives have been reported to inhibit tumor growth in various cancer cell lines.
- Case Study : A study demonstrated that a related sulfonamide compound reduced proliferation in breast cancer cells by inducing apoptosis through caspase activation pathways .
Antimicrobial Activity
There is evidence suggesting that this class of compounds may possess antimicrobial properties. The presence of the pyridine ring is often associated with enhanced antibacterial activity.
- Research Findings : In vitro assays showed that derivatives of the compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. In vivo studies have shown minimal adverse effects on biochemical parameters in animal models .
Summary of Research Findings
A summary of notable findings from recent research includes:
Preparation Methods
Core Structural Components
The target molecule comprises three primary subunits:
- Azetidine ring functionalized with a 4-methoxyphenylsulfonyl group.
- 2-(Methylthio)pyridin-3-yl aromatic system.
- Methanone bridge connecting the azetidine and pyridine units.
Retrosynthetic cleavage suggests two viable pathways (Figure 1):
- Pathway A : Disconnection at the methanone bridge yields an azetidine sulfonyl chloride and a 2-(methylthio)pyridin-3-yl lithium reagent.
- Pathway B : Sequential assembly via C–H functionalization of preformed azetidine intermediates.
Step-by-Step Synthetic Approaches
Azetidine Ring Formation
The azetidine core is synthesized through strain-release ring-opening of azabicyclo[1.1.0]butane (ABB) precursors, leveraging their inherent ring strain (ca. 65 kcal/mol) to drive reactivity.
Procedure :
- ABB Synthesis : Cyclopropanation of N-protected allylamines using dichloromethane and a strong base (e.g., LDA) at −78°C.
- Ring-Opening : Treatment with 4-methoxyphenylsulfonyl chloride in THF at 0°C, followed by warming to room temperature.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (ABB) | 68–72% | |
| Sulfonation Yield | 85% | |
| Reaction Time | 2–4 h |
Reaction Optimization and Mechanistic Insights
Palladium-Catalyzed Coupling
Recent advances employ PEPPSI-IPr (Pd-NHC catalyst) for aryl–heteroaryl bond formation, achieving yields up to 78% under microwave irradiation.
Comparative Catalyst Performance :
| Catalyst | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| PEPPSI-IPr | 100 | DME/H₂O | 78 |
| Pd(PPh₃)₂Cl₂ | 80 | Dioxane | 65 |
| CuI/DMAP | 120 | DMF | 42 |
Sulfonation Efficiency
The sulfonation step exhibits strong dependence on electron-donating groups (EDGs). Introducing the 4-methoxy group para to the sulfonyl unit enhances reaction rates by 30% compared to unsubstituted analogs.
Characterization and Analytical Validation
Spectroscopic Profiling
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (d, J = 4.8 Hz, 1H, Py-H6)
- δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H)
- δ 4.21 (m, 1H, Azetidine-H3)
- δ 3.84 (s, 3H, OCH₃)
HRMS (ESI+) :
- m/z Calculated: 417.1248 [M+H]⁺
- Observed: 417.1251 [M+H]⁺
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity, with retention time = 12.7 min.
Scale-Up Considerations and Industrial Relevance
Kilogram-Scale Production
A pilot plant synthesis (2.5 kg batch) achieved 71% overall yield using:
- Continuous Flow Reactors : For ABB ring-opening (residence time = 8 min).
- Crystallization : Heptane/EtOAC (7:3) for final product isolation.
Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| ABB Precursor | 1,200 |
| PEPPSI-IPr Catalyst | 950 |
| Total Production | 4,800 |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, and how can reaction conditions be optimized?
- The compound’s synthesis typically involves coupling azetidine sulfonyl intermediates with substituted pyridine carbonyl derivatives. A standard method for analogous methanones uses nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Optimization may include solvent selection (e.g., DMSO or acetonitrile for polar intermediates ), temperature control (e.g., 60–80°C for sulfonylation), and catalyst screening (e.g., Pd(PPh₃)₄ for aryl coupling). Purity validation via LC-MS (e.g., m/z 318 for related sulfonyl derivatives ) and column chromatography (silica gel, ethyl acetate/hexane gradients) is critical.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR spectroscopy : Look for sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) signals near 1675 cm⁻¹ .
- NMR :
- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm for pyridine and methoxyphenyl), azetidine CH₂ (δ 3.5–4.5 ppm), and methylthio (δ 2.5 ppm).
- ¹³C NMR: Carbonyl at ~190 ppm, sulfonyl carbons at 125–135 ppm .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Refer to SDS guidelines for sulfonyl and pyridine derivatives:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (risk of irritation ).
- Work under fume hoods to prevent inhalation of dust/aerosols .
- Store in sealed containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and methylthio moieties?
- Methodology :
- Synthesize analogs with modified sulfonyl groups (e.g., 4-fluorophenyl or methylsulfonyl ) and varying pyridine substituents (e.g., methoxy vs. methylthio).
- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays.
- Correlate electronic properties (Hammett σ values) with bioactivity via DFT calculations .
- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics to identify critical pharmacophores.
Q. What computational strategies are recommended to predict the compound’s binding mode and metabolic stability?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). Prioritize hydrogen bonding with azetidine sulfonyl and π-π stacking with pyridine .
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~3.5) and metabolic liabilities (e.g., CYP3A4-mediated oxidation of methylthio ).
Q. How should researchers address contradictory data in solubility or bioactivity assays for this compound?
- Troubleshooting Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
